3-(3-Aminopropoxy)propan-1-ol;hydrochloride
Description
3-(3-Aminopropoxy)propan-1-ol hydrochloride is a hydrochloride salt of a secondary amine-containing alcohol. Its structure features a 3-aminopropoxy group (-O-(CH₂)₃-NH₂) attached to a propan-1-ol backbone, with the amine protonated as a hydrochloride salt. The compound is synthesized via deprotection of tert-butyl carbamate intermediates using hydrochloric acid in 1,4-dioxane, achieving yields up to 91% .
This compound is notable for its role as a CREB (cAMP response element-binding protein) inhibitor (e.g., CREBi/666-15), which disrupts CREB-mediated gene transcription. It has demonstrated potent anticancer activity in vivo by inhibiting tumor growth and metastasis .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-aminopropoxy)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c7-3-1-5-9-6-2-4-8;/h8H,1-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPKHXOVVWOSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropoxy)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropoxy)propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Delivery Systems
3-(3-Aminopropoxy)propan-1-ol;hydrochloride is utilized in the formulation of drug delivery systems due to its ability to enhance the solubility and bioavailability of various therapeutic agents. Its amphiphilic nature allows it to interact effectively with both hydrophilic and lipophilic compounds, making it suitable for use in liposomes and nanoparticles designed for targeted drug delivery.
2. Neuropharmacology
This compound has been investigated for its potential effects on the central nervous system. Research indicates that it may act as a positive allosteric modulator of GABA receptors, which are crucial for neurotransmission. This property could make it a candidate for developing anxiolytic or sedative medications .
Biochemical Applications
1. Enzyme Inhibition Studies
In biochemical research, this compound has been used as a tool to study enzyme inhibition mechanisms. Its structural characteristics allow it to bind selectively to certain enzymes, providing insights into their active sites and catalytic mechanisms.
2. Cell Culture Studies
The compound is also applied in cell culture experiments, particularly in studies involving cell signaling pathways and receptor interactions. By modulating specific pathways, researchers can observe changes in cellular behavior, which is vital for understanding disease mechanisms and therapeutic targets.
Industrial Applications
1. Surfactant Production
In industrial chemistry, this compound is employed in the synthesis of surfactants. Its ability to lower surface tension makes it useful in formulations for detergents and cleaning agents, enhancing their effectiveness.
2. Polymer Chemistry
The compound serves as a monomer in polymer chemistry, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Aminopropoxy)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Data
Table 2: Efficacy and Selectivity
Biological Activity
3-(3-Aminopropoxy)propan-1-ol; hydrochloride is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure allows it to interact with biological systems, potentially influencing cellular processes and exhibiting therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-(3-Aminopropoxy)propan-1-ol; hydrochloride is C₅H₁₄ClN₃O. The presence of the amino group and ether linkages in its structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of 3-(3-Aminopropoxy)propan-1-ol; hydrochloride primarily revolves around its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including alterations in signaling pathways and metabolic processes.
Key Mechanisms:
- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation: It can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally similar to 3-(3-Aminopropoxy)propan-1-ol; hydrochloride. For instance, O-alkylamino-tethered derivatives have shown significant cytotoxicity against breast cancer cell lines (IC₅₀ values ranging from 2.32 μM to 5.99 μM) while exhibiting low toxicity towards non-tumorigenic cells . This suggests that 3-(3-Aminopropoxy)propan-1-ol; hydrochloride could possess similar anticancer activity.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar amine functionalities have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress .
Case Studies
- Cytotoxicity Assays: In vitro studies demonstrated that derivatives of 3-(3-Aminopropoxy)propan-1-ol; hydrochloride exhibited significant cytotoxic effects against various cancer cell lines while maintaining safety profiles in normal cells .
- Mechanistic Studies: Further investigations revealed that certain derivatives inhibited specific signaling pathways associated with cancer proliferation, such as the STAT3 pathway, which is crucial in many cancers .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-aminopropoxy)propan-1-ol hydrochloride, and what analytical techniques validate its purity?
- Synthesis : A common method involves nucleophilic substitution, where 3-chloropropane-1-ol reacts with a primary amine (e.g., 3-aminopropanol) under reflux in acetone with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in 2-propanol, followed by crystallization .
- Characterization : Key techniques include:
- ¹H/¹³C NMR : To confirm proton and carbon environments, e.g., distinguishing between ether (–O–) and amine (–NH₂) functional groups.
- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺).
- Elemental Analysis : To validate stoichiometry (C, H, N, Cl).
- HPLC : For purity assessment (>95% typical for research-grade material) .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
- The hydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies under varying pH (e.g., pH 3–9) and temperature (4°C–40°C) are critical. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can identify hydrolysis-prone functional groups, such as the ether linkage .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye irritation (GHS Category 1A/1B).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Storage : In airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Catalyst Screening : Test alternatives to KI (e.g., tetrabutylammonium iodide) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) with acetone for better amine reactivity.
- Temperature Gradients : Monitor reaction progress via TLC at 50°C–80°C to identify optimal reflux conditions .
Q. What strategies resolve contradictions in spectroscopic data when characterizing structurally similar impurities?
- Case Study : If a byproduct with a molecular ion [M+H]⁺ = 180.1 is detected (suggesting dehydrohalogenation), use tandem MS/MS to differentiate between positional isomers.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the 3–4 ppm region (e.g., –CH₂–O– vs. –CH₂–NH–) .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as membrane transporters?
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., monoamine transporters). Key parameters:
- Ligand Preparation : Protonate the amine group at physiological pH.
- Binding Affinity Scores : Compare with known inhibitors (e.g., bupropion hydrochloride) to validate hypotheses .
Q. What mechanistic insights explain the compound’s instability under oxidative conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
